N-butyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
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Overview
Description
N-BUTYL-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is an organic compound with the molecular formula C12H22N2O3. It is a member of the ethanediamide family, characterized by the presence of an oxolane ring and a butyl group attached to the ethanediamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of oxolane-2-carboxylic acid with butylamine and ethanediamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
N-BUTYL-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and butyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbutyl)-N’-(oxolan-2-ylmethyl)ethanediamide
- N-(3-methylbutyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide
- N-(3-methylbutyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
Uniqueness
N-BUTYL-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of an oxolane ring and a butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-butyl-N'-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C11H20N2O3/c1-2-3-6-12-10(14)11(15)13-8-9-5-4-7-16-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
OPLFTYLDAYZPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1CCCO1 |
Origin of Product |
United States |
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